

Technical Guide: Physicochemical Properties of 1-phenyl-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-phenyl-1H-imidazol-4-amine

Cat. No.: B185903

[Get Quote](#)

Disclaimer: This document summarizes publicly available data for **1-phenyl-1H-imidazol-4-amine**. Experimental data for this specific compound is limited in the public domain. Much of the quantitative data presented is based on computational predictions. Detailed experimental protocols and specific biological pathway information are not available and have been substituted with representative examples from related imidazole chemistry.

Executive Summary

1-phenyl-1H-imidazol-4-amine is a substituted imidazole, a class of heterocyclic compounds known for its wide range of biological activities and its role as a "privileged scaffold" in medicinal chemistry.^[1] This document provides an overview of its known and predicted chemical properties, a representative synthesis protocol adapted from related compounds, and a general discussion of the therapeutic potential of the broader imidazole class. The information is intended to serve as a foundational resource for research and development activities.

Chemical and Physical Properties

The hydrochloride salt of **1-phenyl-1H-imidazol-4-amine** is the most commonly referenced form in chemical databases. The following tables summarize key identifying information and predicted physicochemical properties.

Table 1: Compound Identification

Identifier	Value	Reference
Chemical Name	1-phenyl-1H-imidazol-4-amine	
Synonyms	4-Amino-1-phenylimidazole; 1H-Imidazol-4-amine, 1-phenyl-	[2]
CAS Number	158688-63-2 (for hydrochloride salt)	[2]
Molecular Formula	C ₉ H ₉ N ₃	[2]
Molecular Weight	159.19 g/mol	[2]

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Reference
Boiling Point	364.7 ± 15.0 °C	[2]
Density	1.20 ± 0.1 g/cm ³	[2]
pKa	6.07 ± 0.61	[2]

Spectroscopic and Safety Data

Spectroscopic Analysis

Specific experimental spectroscopic data (NMR, IR, MS) for **1-phenyl-1H-imidazol-4-amine** is not widely available in public literature. However, commercial suppliers may provide this data upon request.[2] Analysis of related structures, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, shows characteristic proton NMR signals for the phenyl and imidazole rings.[3]

Hazard and Safety Information

The compound is classified with a GHS07 pictogram (Warning).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Storage: Store at 2-8°C, protected from light.[2]

Representative Experimental Protocol: Synthesis

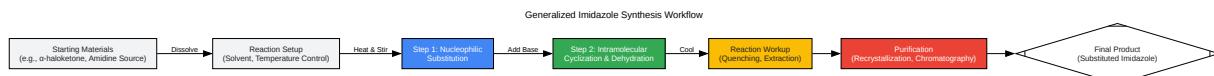
A specific, validated synthesis protocol for **1-phenyl-1H-imidazol-4-amine** is not detailed in the available literature. However, a general and robust method for creating 4-phenylimidazole cores involves the reaction of an α -haloketone with formamide or a formamidine salt. The following protocol is a representative procedure adapted from a patented method for the synthesis of the 4-phenylimidazole scaffold.[4][5]

Reaction: α -bromoacetophenone + Formamidine Acetate \rightarrow 4-phenyl-1H-imidazole

Materials:

- α -bromoacetophenone
- Formamidine acetate
- Ethylene glycol (solvent)
- Potassium carbonate (acid scavenger)
- Chloroform
- Petroleum ether (Sherwood oil)

Procedure:


- Substitution: Dissolve α -bromoacetophenone in ethylene glycol in a reaction vessel. Control the temperature between 40-70 °C.
- Add formamidine acetate to the solution in batches. Maintain the temperature and stir for approximately 2 hours to form the nucleophilic substitution intermediate.

- Cyclization: Cool the reaction mixture to 30-60 °C. Add potassium carbonate as an acid-binding agent while maintaining the temperature.
- Allow the mixture to react at 30-60 °C for 5-6 hours.
- Increase the temperature to 70-100 °C and hold for an additional 5-6 hours to ensure the reaction goes to completion.
- Post-Treatment & Purification: After the reaction is complete, cool the mixture. The ethylene glycol solvent can be removed via vacuum distillation (≤ 150 °C).
- The crude product is then purified, typically by recrystallization from a solvent mixture such as chloroform and petroleum ether, to yield the final product.[4]

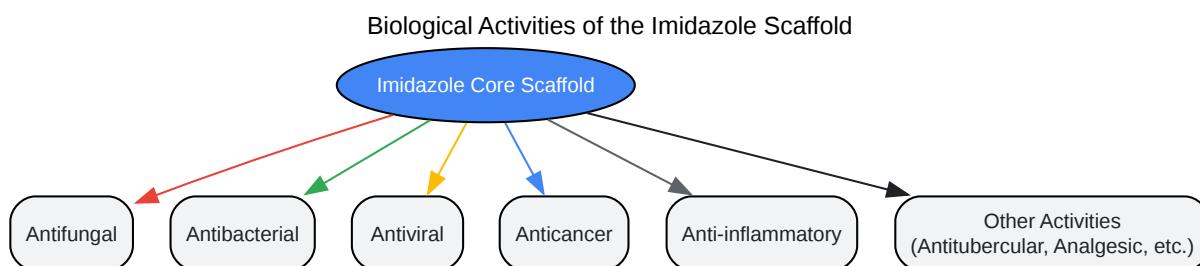
Note: This protocol yields the parent 4-phenylimidazole. The introduction of the N1-phenyl and C4-amino groups of the target molecule would require different starting materials, likely aniline and a protected amino-ketone derivative, within a similar multi-component reaction framework.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole, based on the principles outlined in the representative protocol.

[Click to download full resolution via product page](#)

Caption: A logical workflow for a typical multi-step imidazole synthesis.


Biological Activity Context

While no specific biological activities or signaling pathway involvements have been documented for **1-phenyl-1H-imidazol-4-amine**, the imidazole nucleus is a cornerstone in

medicinal chemistry.[6]

- General Activities: Imidazole derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6][7][8]
- Mechanism of Action: A common mechanism for azole antifungal agents, for instance, involves the inhibition of the enzyme lanosterol 14 α -demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[8]
- Structural Significance: The imidazole ring is a component of the essential amino acid histidine and the neurotransmitter histamine, highlighting its biological importance.[7] Its polar and ionizable nature can improve the pharmacokinetic properties of drug candidates.[6]

The diagram below illustrates the relationship between the core imidazole scaffold and its diverse, well-documented biological activities.

[Click to download full resolution via product page](#)

Caption: The imidazole core is a privileged scaffold for diverse bio-activities.

Conclusion

1-phenyl-1H-imidazol-4-amine is a compound of interest due to its place within the pharmacologically significant imidazole family. While specific experimental data for this molecule is sparse in public sources, this guide consolidates the available predicted data and provides context through representative synthetic methods and the well-established biological

potential of its core scaffold. Further experimental validation is necessary to fully characterize its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 158688-63-2|1-Phenyl-1H-imidazol-4-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]
- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-phenyl-1H-imidazol-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185903#1-phenyl-1h-imidazol-4-amine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com